molecular formula C11H7Br2N B13985936 2,6-Dibromo-4-phenylpyridine CAS No. 337917-94-9

2,6-Dibromo-4-phenylpyridine

Cat. No.: B13985936
CAS No.: 337917-94-9
M. Wt: 312.99 g/mol
InChI Key: LMFFGAUQSWOBOS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Materials Science

Pyridine and its derivatives are ubiquitous in chemistry, forming the core of many natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netnumberanalytics.com The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing the molecule's solubility, and its ability to participate in hydrogen bonding. nih.gov These characteristics are crucial in drug design, where pyridine moieties can enhance the bioavailability of less soluble compounds. researchgate.net In organic synthesis, pyridines serve as versatile building blocks, ligands for metal catalysts, and reagents. nih.govnumberanalytics.com The ability to functionalize the pyridine ring at various positions allows for the precise tuning of a molecule's properties, a critical aspect in the creation of complex and targeted structures. acs.org

In the realm of materials science, the pyridine scaffold is integral to the design of functional materials with specific optical, electronic, and physical properties. nih.gov Pyridine-containing polymers and organometallic complexes are utilized in applications ranging from organic light-emitting diodes (OLEDs) to sensors and catalysis. nih.govnih.govrsc.org The electron-deficient nature of the pyridine ring makes it an excellent component in materials requiring specific electronic characteristics. beilstein-journals.org

Rationale for Targeted Research on Halogenated Phenylpyridines

The introduction of halogen atoms onto the phenylpyridine framework dramatically expands its synthetic utility and opens avenues for the creation of novel materials. Halogenated phenylpyridines are key intermediates in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This chemo-selectivity allows for the stepwise and controlled construction of complex molecular architectures. nih.govacs.org

The presence of bromine atoms, as in 2,6-Dibromo-4-phenylpyridine, provides two reactive sites for such transformations. This dual functionality is particularly valuable for the synthesis of polymers and complex, multi-substituted aromatic systems. nih.gov The specific positioning of the bromine atoms at the 2 and 6 positions, flanking the nitrogen atom, influences the electronic properties and reactivity of the molecule, making it a subject of focused research. Molecular modeling simulations have provided insights into the unique electronic and reactive properties of these halogenated compounds, guiding their application in creating diverse and complex structures. nih.govacs.org

Chemical Profile of this compound

PropertyData
Molecular Formula C₁₁H₇Br₂N
Molar Mass 312.99 g/mol
CAS Number 337917-94-9

Synthesis and Research Findings

The synthesis of this compound has been approached through various methods. One notable synthesis involves the reaction of 4-amino-2,6-dibromopyridine with isopentyl nitrite (B80452) in the presence of trifluoroacetic acid and benzene (B151609), which is then refluxed to yield the desired product. acs.org

Research has demonstrated the utility of 2,6-dibromo-4-substituted pyridines in the synthesis of more complex molecules. For instance, they serve as precursors for creating sophisticated pyridine-3,5-dicarbonitriles, which are valuable as electron-transporting organic semiconductors. nih.govbeilstein-journals.org These dicarbonitrile derivatives have shown promise in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.govbeilstein-journals.org

Furthermore, the bromine atoms on the pyridine ring can be selectively substituted. For example, in the synthesis of a terbium fluorescent chelate, this compound was reacted with 3-methoxycarbonylpyrazole in the presence of potassium to yield 2,6-Bis(3'-methoxycarbonyl-1'-pyrazolyl)-4-phenylpyridine. acs.org This demonstrates the potential for creating elaborate ligand structures for applications in areas like time-resolved fluoroimmunoassays.

The unique reactivity of halogenated pyridines allows for selective functionalization. Studies on related compounds have shown that metal-catalyzed aryl-aryl coupling and nucleophilic aromatic substitution can be precisely controlled, enabling the synthesis of a diverse pool of polyarylene structures and functionalized polymers. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

337917-94-9

Molecular Formula

C11H7Br2N

Molecular Weight

312.99 g/mol

IUPAC Name

2,6-dibromo-4-phenylpyridine

InChI

InChI=1S/C11H7Br2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H

InChI Key

LMFFGAUQSWOBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,6 Dibromo 4 Phenylpyridine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2,6-dibromo-4-phenylpyridine molecule in a more straightforward manner, often by introducing the bromine atoms onto a pre-existing 4-phenylpyridine (B135609) core or by forming the pyridine (B92270) ring itself with the desired substituents.

Halogenation Reactions on Pyridine Precursors

The direct halogenation of 4-phenylpyridine is a primary method for the synthesis of this compound. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, the typical mechanism for halogenating aromatic compounds, challenging. nih.gov These reactions often necessitate harsh conditions and can lead to a mixture of products. nih.govchemrxiv.org

One approach involves the reaction of 4-phenylpyridine with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com This method aims to increase the electrophilicity of the bromine and facilitate the substitution at the 2 and 6 positions of the pyridine ring. Another strategy to overcome the low reactivity of the pyridine ring is to perform the halogenation under high temperatures. chemrxiv.org

Recent advancements have focused on developing milder and more selective halogenation methods. These include the use of specifically designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.govresearchgate.net

Table 1: Direct Halogenation Approaches
MethodReagentsKey FeaturesReference
Lewis Acid Catalyzed Bromination4-phenylpyridine, Br2, AlCl3Requires excess Lewis acid; aims to enhance bromine's electrophilicity. google.com
High-Temperature HalogenationPyridine precursor, elemental halideHarsh conditions; can result in regioisomeric mixtures. chemrxiv.org
Phosphine-Mediated HalogenationPyridine, phosphine reagents, halide nucleophilesMilder conditions; offers greater selectivity. nih.govresearchgate.net

Pyridine Ring Formation via Cyclocondensation

Cyclocondensation reactions provide an alternative route to this compound by constructing the pyridine ring from acyclic precursors. These methods offer the advantage of introducing the desired substituents at specific positions during the ring formation process. core.ac.uknanoscalereports.comyoutube.com

A common strategy involves the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source. youtube.com For the synthesis of this compound, this would conceptually involve a precursor containing the phenyl group at the appropriate position and reactive sites that can be converted to the dibromo-substituted pyridine.

More sophisticated one-pot, multi-component reactions have been developed, such as modifications of the Bohlmann-Rahtz pyridine synthesis. core.ac.uk These reactions can combine a 1,3-dicarbonyl compound, an alkynone, and ammonia to build the polysubstituted pyridine core with high regiochemical control. core.ac.uk Another approach utilizes the palladium-catalyzed C-H activation of α,β-unsaturated oxime ethers and their subsequent reaction with alkenes to form multi-substituted pyridines. rsc.org

Table 2: Cyclocondensation Strategies for Pyridine Synthesis
MethodPrecursorsKey FeaturesReference
Bohlmann-Rahtz Reaction (Modified)1,3-Dicarbonyl compound, alkynone, ammoniaOne-pot, three-component synthesis with high regioselectivity. core.ac.uk
Palladium-Catalyzed C-H Activationβ-aryl-substituted α,β-unsaturated oxime ethers, alkenesProvides access to multi-substituted pyridines with complete regioselectivity. rsc.org
Cascade Reactionα,β-unsaturated ketoxime O-pentafluorobenzoates, alkenylboronic acidsA mild, modular method for preparing highly substituted pyridines. nih.gov

Homolytic Aromatic Substitution Pathways

Homolytic aromatic substitution, particularly through Minisci-type reactions, presents a powerful tool for the functionalization of electron-deficient heterocycles like pyridine. rsc.orgresearchgate.net This radical-based approach can overcome the limitations of electrophilic substitution.

While direct C-H bromination of 4-phenylpyridine via a radical pathway to yield the 2,6-dibromo derivative is not extensively documented for this specific molecule, the principles of Minisci reactions are relevant. rsc.orgorganic-chemistry.org These reactions typically involve the generation of a radical species that then adds to the protonated pyridine ring. The selectivity of these reactions can sometimes be an issue, potentially leading to mixtures of isomers. organic-chemistry.orgsemanticscholar.org

Recent research has focused on improving the regioselectivity of Minisci-type reactions, for instance, by using blocking groups to direct the functionalization to a specific position. organic-chemistry.orgsemanticscholar.org Photocatalytic methods are also emerging as a way to generate the necessary radicals under milder conditions. rsc.org

Precursor-Based Synthesis and Transformations

This category of synthetic strategies involves the initial synthesis of a substituted pyridine derivative, which is then chemically transformed into the target molecule, this compound.

Routes via Pyridine N-Oxide Intermediates

The use of pyridine N-oxides is a well-established strategy to activate the pyridine ring towards substitution reactions. researchgate.netyoutube.comarkat-usa.org The N-oxide group increases the electron density at the 2- and 6-positions, making them more susceptible to electrophilic attack, and also activates these positions for nucleophilic substitution. researchgate.netarkat-usa.org

The synthesis of this compound can be achieved by first oxidizing 4-phenylpyridine to 4-phenylpyridine N-oxide. abertay.ac.uk This intermediate can then be brominated. The bromination of pyridine N-oxides can be achieved using various reagents, such as bromine in the presence of an activator or other brominating agents like phosphorus oxybromide. tcichemicals.comtcichemicals.comacs.org The resulting this compound N-oxide can then be deoxygenated using reagents like phosphorus trichloride (B1173362) to yield the final product. youtube.com

Table 3: Synthesis via Pyridine N-Oxide Intermediates
StepReagents/ConditionsPurposeReference
N-Oxidation4-phenylpyridine, oxidant (e.g., H2O2/AcOH)Activation of the pyridine ring. abertay.ac.uk
Bromination4-phenylpyridine N-oxide, brominating agent (e.g., POBr3)Introduction of bromine at the 2 and 6 positions. tcichemicals.comtcichemicals.comacs.org
DeoxygenationThis compound N-oxide, reducing agent (e.g., PCl3)Removal of the N-oxide group. youtube.com

Transformations from Substituted Aminodibromopyridines

Another important precursor-based approach starts from a more readily available substituted pyridine, such as 4-amino-2,6-dibromopyridine. This compound can be synthesized from 2,6-dibromopyridine (B144722). acs.org

The key transformation in this route is the deamination of the amino group at the 4-position and its replacement with a phenyl group. A common method to achieve this is through a Sandmeyer-type reaction or a related transformation. For instance, the amino group can be converted to a diazonium salt using a nitrite (B80452) source (e.g., isopentyl nitrite) in the presence of an acid. acs.orginstras.com This diazonium intermediate can then be reacted with a phenyl source, although a more direct synthesis of this compound from 4-amino-2,6-dibromopyridine has been reported where the amino group is replaced by a hydrogen and the phenyl group is already present in a precursor. acs.orginstras.com

A documented synthesis involves reacting 4-amino-2,6-dibromopyridine with isopentyl nitrite in benzene (B151609) and trifluoroacetic acid, which after reflux, yields this compound. acs.orginstras.com This suggests a diazotization followed by a reaction that incorporates the phenyl ring, though the exact mechanism for the phenyl group introduction in this specific one-pot procedure from the provided source is not fully detailed. A more conventional approach would involve a Suzuki or similar cross-coupling reaction on a halogenated precursor.

Table 4: Synthesis from Aminodibromopyridines
Starting MaterialKey TransformationReagentsReference
4-Amino-2,6-dibromopyridineDiazotization and PhenylationIsopentyl nitrite, trifluoroacetic acid, benzene acs.orginstras.com

Catalytic Approaches in this compound Synthesis

The synthesis of functionalized pyridine derivatives such as this compound often relies on catalytic reactions to construct the core structure or introduce substituents. Catalytic cross-coupling reactions are particularly prominent for forming carbon-carbon bonds between the pyridine ring and aryl groups.

One of the most effective and widely used methods for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halo-pyridine with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. While direct catalytic synthesis of this compound is not extensively detailed, the synthesis of the closely related compound, 2-Bromo-6-phenylpyridine, from 2,6-dibromopyridine serves as an excellent model for this approach. A reported protocol for this transformation achieves a high yield of 93% under mild conditions. This demonstrates the efficiency of palladium catalysis in selectively forming a phenyl-pyridine bond while leaving a bromo-substituent intact for potential further functionalization. The reaction employs a [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) catalyst, showcasing the use of sophisticated ligand-catalyst systems to achieve high efficiency and selectivity.

Beyond substitution reactions on a pre-existing pyridine ring, catalytic methods can also be employed to construct the substituted pyridine skeleton itself. Iron-catalyzed cyclization reactions of ketoxime acetates and aldehydes represent a strategy for synthesizing symmetrically substituted pyridines. rsc.org For instance, the synthesis of 2,6-bis(4-bromophenyl)-4-phenylpyridine (B3330830) utilizes this methodology, highlighting the power of transition-metal catalysis in building complex aromatic heterocycles from simpler acyclic precursors. rsc.org Although this specific example does not yield this compound directly, it points to the potential of catalytic cyclization strategies in accessing diverse 4-phenylpyridine scaffolds.

Optimization of Synthetic Pathways and Reaction Parameters

The successful synthesis of this compound hinges on the careful optimization of reaction pathways and their associated parameters, including the choice of reagents, solvents, temperature, and reaction time. Both non-catalytic and catalytic routes have been documented, with optimization aimed at maximizing yield and purity.

A non-catalytic, diazotization-based pathway provides a direct method to synthesize this compound. acs.org This synthesis starts from 4-amino-2,6-dibromopyridine. The process involves treating the starting amine with isopentyl nitrite and trifluoroacetic acid in benzene. The reaction mixture is refluxed for 2.5 hours, resulting in the target compound with a 49.0% yield. acs.org While effective, this multi-step process involving a diazonium intermediate may require careful control of conditions to manage reactivity and by-product formation.

ParameterValueReference
Starting Material 4-amino-2,6-dibromopyridine acs.org
Reagents Isopentyl nitrite, Trifluoroacetic acid acs.org
Solvent Benzene acs.org
Temperature Reflux acs.org
Reaction Time 2.5 hours acs.org
Yield 49.0% acs.org

In contrast, the optimization of catalytic pathways, such as the Suzuki-Miyaura coupling, often leads to higher yields under milder conditions. The synthesis of 2-Bromo-6-phenylpyridine from 2,6-dibromopyridine highlights the key parameters that are typically optimized for such catalytic reactions. The choice of catalyst (Pd(dppf)Cl₂), base (Potassium carbonate), and an appropriate solvent system (a 4:1 mixture of dioxane and water) are critical. Furthermore, the addition of a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate. The reaction proceeds efficiently at a relatively low temperature of 40°C within 1 hour, achieving a high yield of 93%. This level of optimization showcases the advantages of catalytic methods in terms of efficiency, atom economy, and milder reaction conditions compared to some classical synthetic routes.

ParameterValueReference
Starting Material 2,6-dibromopyridine, Phenylboronic acid
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ (4 equiv.)
Additive Tetrabutylammonium bromide (TBAB, 10 mol%)
Solvent 4:1 Dioxane/Water
Temperature 40°C
Reaction Time 1 hour
Yield 93% (for 2-Bromo-6-phenylpyridine)

Reactivity and Functionalization of 2,6 Dibromo 4 Phenylpyridine

Carbon-Carbon Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and alkyl groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl compounds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. For 2,6-dibromopyridine (B144722) derivatives, this reaction can be controlled to achieve either mono- or diarylation.

The synthesis of both symmetrically and unsymmetrically substituted diarylpyridines can be achieved using Suzuki-Miyaura coupling. beilstein-journals.org For instance, the reaction of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with phenylboronic acid has been optimized to maximize the yield of the diarylated product while minimizing the formation of mono-arylated and des-brominated byproducts. beilstein-journals.org Effective conditions often involve using a palladium source like Pd(OAc)₂ with specialized phosphine (B1218219) ligands such as S-Phos or X-Phos, and a base like K₃PO₄ in a solvent such as toluene. beilstein-journals.org These conditions can lead to a full conversion of the starting material and almost quantitative formation of the desired diarylated pyridine. beilstein-journals.org

Microwave irradiation has also been shown to facilitate Suzuki-Miyaura couplings of 2,6-dibromopyridines with various aryl boronic acids, significantly reducing reaction times and affording both mono- and di-coupled products in moderate to high yields. heteroletters.org The use of Pd(dppf)Cl₂ as a catalyst in a dioxane/water solvent system is effective under these conditions. heteroletters.org The regioselectivity of the coupling can be influenced by the reaction conditions and the nature of the substituents on the pyridine ring. beilstein-journals.org Studies on related dihalopyridines have shown that the first coupling preferentially occurs at the more electrophilic C-2 position. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Dibromopyridines

Catalyst System Base Solvent Special Conditions Outcome Reference
Pd(OAc)₂ / S-Phos or X-Phos K₃PO₄ Toluene - High yield of diarylated product beilstein-journals.org
Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water Microwave Irradiation (15 mins) Moderate to high yields of mono- and di-arylated products heteroletters.org

This table presents examples of reaction conditions for Suzuki-Miyaura coupling on dibromopyridine scaffolds, which are applicable to 2,6-dibromo-4-phenylpyridine.

Sonogashira Coupling Methodologies for Alkynylation

The Sonogashira coupling reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwalisongo.ac.id This methodology is used to introduce alkynyl substituents onto the this compound core.

This reaction can be applied to polyhalogenated pyridines to create mono-, di-, tri-, or even tetra-alkynylated products by carefully controlling the reaction conditions. rsc.org For example, the Sonogashira coupling of 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile with ethynyltrimethylsilane proceeds in the presence of PdCl₂(PPh₃)₂ and copper(I) iodide in a DMF/DIPEA solution. beilstein-journals.org

The selectivity of the Sonogashira coupling can be influenced by the electronic properties of the halogenated positions. In di- and trihalopyridines, coupling often occurs preferentially at the most electron-deficient position. nih.gov For instance, in 3,5-dibromo-2-pyrone, Sonogashira coupling is selective for the C3 position, which is more deshielded in ¹³C NMR analysis. nih.gov While traditional Sonogashira reactions use a dual palladium-copper catalytic system, copper-free and nickel-catalyzed variations have also been developed. walisongo.ac.idnih.gov

Table 2: Catalytic Systems for Sonogashira Coupling

Catalyst System Co-catalyst Base Application Example Reference
PdCl₂(PPh₃)₂ CuI DIPEA Alkynylation of a bromophenylpyridine derivative beilstein-journals.org
Pd(PPh₃)₂Cl₂ CuI Triethylamine General coupling of aryl iodides and terminal alkynes walisongo.ac.id

This table summarizes common catalytic systems for the Sonogashira reaction, suitable for the alkynylation of this compound.

Stille Coupling and Other Transition Metal-Mediated Transformations

Besides Suzuki and Sonogashira reactions, other transition metal-catalyzed cross-couplings are applicable to this compound. The Stille coupling, which pairs an organohalide with an organotin compound catalyzed by palladium, is a notable example. This method has been used for the synthesis of 4,4'-dihalo-2,2'-bipyridines from dihalopyridines. researchgate.net For instance, 2,6-dibromo-4-methylpyridine (B1312767) can undergo Stille coupling with tributyl(pyridin-2-yl)stannane to produce terpyridine structures. acs.org

Other transition metals like nickel and iron are also employed in cross-coupling reactions. nih.gov Nickel catalysts, for example, are effective in Negishi couplings, which involve reacting an organohalide with an organozinc reagent. nih.gov These alternative methods expand the range of functional groups that can be introduced onto the pyridine core, providing access to a wide array of substituted pyridine derivatives. rsc.org

Nucleophilic Substitution at Bromine Centers

The pyridine ring is an electron-deficient aromatic system, which makes the halogen atoms at the 2- and 6-positions susceptible to nucleophilic aromatic substitution (SNA_r). uomustansiriyah.edu.iquoanbar.edu.iq This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom. thieme-connect.com The bromine atoms of this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.gov

In polyhalogenated pyridines, the site of nucleophilic attack is often directed to the 4-position. However, strategic placement of bulky groups, such as a trialkylsilyl group at the 3- or 5-position, can sterically hinder attack at the 4-position and redirect it to the 2- or 6-position. researchgate.net This allows for selective functionalization of the pyridine ring. For example, in the synthesis of 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile, the two bromine atoms on a similar pyridine core are displaced by carbazole (B46965) in the presence of sodium hydride. researchgate.net The fluorinated analogue, 4-(3,5-dibromophenyl)-2,3,5,6-tetrafluoropyridine, demonstrates chemoselectivity where nucleophilic substitution occurs on the fluorinated pyridine ring while the aryl-bromine bonds remain intact for subsequent metal-catalyzed coupling. nih.gov

Directed Ortho Metalation and Electrophilic Substitution

The phenyl group of this compound offers another site for functionalization. Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting lithiated intermediate can then react with various electrophiles. organic-chemistry.org While the phenyl group itself is not a strong DMG, if a suitable DMG (e.g., -CONR₂, -OCONEt₂) were present on the phenyl ring, metalation would be directed to the position ortho to that group. baranlab.orgnih.gov In the absence of a strong DMG, direct deprotonation of the phenyl ring is kinetically unfavorable. uwindsor.ca

Regarding electrophilic substitution, the pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom, which is often protonated under the acidic conditions of these reactions. uomustansiriyah.edu.iqyoutube.com Therefore, electrophilic substitution reactions, such as nitration or halogenation, would preferentially occur on the more electron-rich phenyl ring at the ortho and para positions, rather than on the deactivated pyridine core. uomustansiriyah.edu.iq However, the pyridine ring itself is generally very resistant to such reactions, often requiring harsh conditions. researchgate.net

Formation of Polymeric and Oligomeric Architectures

The bifunctional nature of this compound, with two reactive bromine sites, makes it an excellent monomer for the synthesis of polymers and oligomers through step-growth polymerization. Cross-coupling reactions are particularly well-suited for this purpose.

For example, palladium-catalyzed Suzuki coupling reactions involving di-bromo monomers and diboronic acid esters are a common method for synthesizing conjugated polymers. nycu.edu.tw Similarly, Sonogashira coupling can be used to create poly(p-phenylene ethynylene) (PPE) type polymers. A polymer containing 2,6-dithienyl-4-phenylpyridine units in its backbone was developed for use as a metal ion sensor. researchgate.net The incorporation of the pyridine unit into the polymer backbone influences its electronic and photoluminescent properties. researchgate.net

Halogenated phenylpyridines have been used to create a diverse pool of polyarylene structures, including functionalized linear polymers and controlled network architectures. nih.gov On-surface synthesis via Ullmann coupling of precursors like 6,6''-dibromo-2,2':6',2''-terpyridine has been shown to produce extended, linear poly(2,6-pyridine) chains. mdpi.com The strain of the resulting polymer can enforce a specific conformation, such as an all-trans arrangement of the pyridine units. mdpi.com These synthetic strategies allow for the construction of highly complex and functional polymeric materials based on the pyridine scaffold.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,5-Dibromo-2,4,6-trimethylpyridine
Phenylboronic acid
Pd(OAc)₂ (Palladium(II) acetate)
S-Phos
X-Phos
K₃PO₄ (Potassium phosphate)
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
K₂CO₃ (Potassium carbonate)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
TlOH (Thallium(I) hydroxide)
Pd₂dba₃ (Tris(dibenzylideneacetone)dipalladium(0))
PCy₃ (Tricyclohexylphosphine)
2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile
Ethynyltrimethylsilane
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
DIPEA (N,N-Diisopropylethylamine)
3,5-Dibromo-2-pyrone
2,6-Dibromo-4-methylpyridine
Tributyl(pyridin-2-yl)stannane
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile
Sodium hydride
4-(3,5-Dibromophenyl)-2,3,5,6-tetrafluoropyridine

Advanced Material Applications Derived from 2,6 Dibromo 4 Phenylpyridine Scaffolds

Organic Electronics and Optoelectronic Device Integration

The electron-deficient nature of the pyridine (B92270) ring makes the 2,6-dibromo-4-phenylpyridine core an excellent foundation for developing materials for organic electronic devices. By functionalizing this core, researchers have created high-performance electron-transporting materials and emitters for organic light-emitting diodes (OLEDs).

The this compound scaffold serves as a crucial precursor for creating sophisticated electron-transporting materials (ETMs). A key strategy involves converting the dibromo compound into derivatives with strong electron-accepting groups, such as pyridine-3,5-dicarbonitrile (B74902). For instance, 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile can be synthesized from a dicyano-pyridin-2-olate precursor by reacting it with phosphorous oxybromide. nih.govbeilstein-journals.orgsemanticscholar.org This intermediate is then further functionalized, often by attaching electron-donating units like carbazole (B46965) moieties. nih.govbeilstein-journals.org

These resulting polyaromatic π-systems exhibit favorable electron-transporting properties due to their high ionization potentials and suitable electron affinities. nih.gov Cyclic voltammetry and photoelectron emission spectroscopy have confirmed their pertinent electron-injecting and hole-blocking capabilities. nih.govsemanticscholar.org For example, compounds derived from this scaffold have shown high ionization potential (IP) values in the range of 6.04–6.21 eV and electron affinity (EA) values between 3.28–3.46 eV, making them effective ETMs in electronic devices. nih.gov

PropertyValue RangeSignificance
Ionization Potential (IP)6.04–6.21 eVIndicates good hole-blocking properties. nih.gov
Electron Affinity (EA)3.28–3.46 eVShows suitability for electron injection. nih.gov

The pyridine-3,5-dicarbonitrile scaffold, derived from this compound, is exceptionally effective for designing Thermally Activated Delayed Fluorescence (TADF) emitters. beilstein-journals.org The design principle involves linking the electron-accepting dicarbonitrile-pyridine core with electron-donating groups (donors). beilstein-journals.orgsemanticscholar.org This donor-acceptor (D-A) architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govrsc.org

This small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, a defining characteristic of TADF. rsc.org Derivatives have been synthesized that exhibit extremely small singlet-triplet splitting, leading to high photoluminescence quantum yields (PLQY) of up to 98% in oxygen-free solutions. nih.govbeilstein-journals.org The emission color of these TADF materials can be tuned from blue to yellow by modifying the donor and acceptor moieties. nih.govrsc.org For example, using phenoxazine (B87303) (PXZ) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) as donors with a 4,4'-(4-phenylpyridine-2,6-diyl)dibenzonitrile acceptor has produced efficient blue and green TADF emitters. rsc.org

Key Characteristics of Derived TADF Emitters

Feature Observation Reference
Singlet-Triplet Splitting (ΔEST) Extremely small values, down to 0.01 eV. beilstein-journals.orgrsc.org
Photoluminescence Quantum Yield (PLQY) Up to 98% in solution and 91% in films. nih.govrsc.org
Fluorescence Nature Delayed fluorescence is observed, which is TADF in nature. nih.gov

| Emission Tuning | Emission can be tuned from blue (472 nm) to yellow (557 nm). | nih.govrsc.org |

Materials derived from the this compound scaffold have been successfully integrated into OLEDs, demonstrating high performance. nih.govbeilstein-journals.org When used as emitters, these TADF materials have enabled the fabrication of highly efficient devices.

For example, an OLED using 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) as the emitter achieved a maximum external quantum efficiency (EQE) of 21.2%, a current efficiency of 47.7 cd/A, and a power efficiency of 42.8 lm/W. nih.govsemanticscholar.org Further modifications to this core structure have pushed the performance even higher. OLEDs based on other phenyl-substituted pyridine-3,5-dicarbonitrile emitters have reached EQEmax values of up to 29.1%. nih.govsemanticscholar.org A device using a PyDCN–DMAC emitter showed an impressive EQE of 25.6% with blue emission, while a PyDCN–PXZ based device achieved an EQE of 26.9% with green emission. rsc.org These results underscore the potential of this class of materials for developing high-performance, next-generation displays and lighting.

Performance of OLEDs with Emitters Derived from the this compound Scaffold

Emitter Max. External Quantum Efficiency (EQE) Max. Current Efficiency Emission Color Reference
CPC 21.2% 47.7 cd/A Blue nih.govsemanticscholar.org
Pyridine-3,5-dicarbonitrile with dimethylacridan >7% 15 cd/A Green beilstein-journals.org
Phenyl-substituted pyridine-3,5-dicarbonitrile 29.1% - - nih.govsemanticscholar.org
PyDCN–DMAC 25.6% - Blue (472 nm) rsc.org

Polymer Chemistry and Conjugated Systems

The reactivity of the bromine atoms in this compound also makes it a valuable monomer or precursor for synthesizing advanced polymers, including functionalized polyimides and π-conjugated polymers for various applications.

The core structure of 2,6-disubstituted-4-phenylpyridine can be incorporated into polyimides to enhance their properties. researchgate.netmdpi.comresearchgate.net While direct polymerization from this compound is not typical, it serves as a foundational structure for synthesizing diamine monomers. These monomers, containing a central 4-phenylpyridine (B135609) unit, are then polymerized with various aromatic dianhydrides to produce polyimides. researchgate.netmdpi.com

For example, the diamine monomer 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine has been synthesized and subsequently reacted with dianhydrides to form a series of novel aromatic polyimides. researchgate.net These polymers exhibit excellent thermal stability, good solubility in common organic solvents, and strong mechanical properties, with tensile strengths reaching up to 108.5 MPa. researchgate.net The inclusion of the pyridine ring enhances solubility due to increased dipole-dipole interactions with solvents and contributes to the high thermal stability of the polymer backbone. researchgate.net The versatility of this approach allows for the creation of polyimides with tailored properties, such as high glass transition temperatures (Tg) exceeding 316 °C and excellent hydrophobicity. mdpi.com

Properties of Polyimides Derived from 4-Phenylpyridine Diamine Monomers

Property Value Reference
Number-average Molecular Weight (Mn) 9.4 to 14.0 × 10⁴ g/mol researchgate.net
Glass Transition Temperature (Tg) > 316 °C mdpi.com
10% Weight Loss Temperature (T₁₀) 552–580 °C (in N₂) mdpi.com
Tensile Strength 41.4–108.5 MPa researchgate.net
Elongation at Break 5–9% researchgate.net

| Solubility | Good in NMP, DMF, DMSO, DMAc | researchgate.netmdpi.com |

The this compound unit is an ideal building block for creating π-conjugated polymers through cross-coupling reactions like Suzuki or Sonogashira coupling. researchgate.netrsc.org In these syntheses, the bromine atoms are substituted to extend the polymer chain.

A notable example is the synthesis of polymers containing 2,6-bis(2-thienyl)-4-phenylpyridine units. researchgate.netrsc.org Here, the this compound is first reacted with thiophene (B33073) derivatives to form the 2,6-dithienyl-4-phenylpyridine monomer. researchgate.net This monomer is then copolymerized with other aromatic units, such as 1,4-diethynyl-2,5-(bishexyloxy)benzene, via Sonogashira coupling to yield a poly(p-phenylene ethynylene) (PPE) type polymer. researchgate.netrsc.org The resulting polymers exhibit interesting photoluminescence and ion-sensing properties. The incorporation of the electron-deficient pyridine unit into the conjugated backbone modulates the electronic properties of the polymer, making it a candidate for use in sensors and other electronic devices. researchgate.net

Polymer TypeMonomer UnitsPolymerization MethodApplicationReference
Poly(p-phenylene ethynylene) (PPE)2,6-dithienyl-4-phenylpyridine and diethynylbenzene derivativeSonogashira CouplingIon Sensing (e.g., for Pd²⁺) researchgate.netrsc.org

Chemical Sensors and Molecular Probes

Derivatives of this compound are instrumental in the creation of highly selective and sensitive chemical sensors. By replacing the bromine atoms with specific receptor units, scientists can design molecules and polymers that exhibit a detectable response upon interaction with target analytes, particularly metal ions.

The design of chemical sensors based on the this compound framework revolves around the strategic incorporation of chelating moieties that can selectively bind to metal ions. The core principle involves creating a system where this binding event triggers a measurable change in the material's photophysical properties, such as color or fluorescence. researchgate.netwhiterose.ac.uk

Key design strategies include:

Introduction of Heterocyclic Receptors: The bromine atoms on the pyridine ring are readily substituted with other functional groups through cross-coupling reactions. acs.org A common strategy is to introduce heterocyclic rings, such as thiophene or pyrazole (B372694), at the 2 and 6 positions. researchgate.netacs.org These heterocycles contain donor atoms (like sulfur or nitrogen) that can coordinate with metal ions.

Conjugated Polymer Systems: Incorporating the functionalized 4-phenylpyridine unit into a conjugated polymer backbone creates a "molecular wire" effect. researchgate.net When the chelating units along the polymer chain bind to a metal ion, the electronic properties of the entire conjugated system are perturbed. This amplification mechanism enhances the sensitivity of the sensor, allowing for the detection of very low analyte concentrations. researchgate.net

Tuning Electronic Properties: The choice of substituent on the 4-phenylpyridine core and the nature of the conjugated polymer backbone can be used to fine-tune the sensor's electronic and photophysical properties. For instance, the use of electron-rich thiophene groups can facilitate charge transfer processes that are sensitive to the presence of specific metal ions. researchgate.net The nitrogen atom in the central pyridine ring acts as a binding site, and its interaction with a metal ion can significantly alter the electronic structure and, consequently, the optical properties of the material. whiterose.ac.uk

The interaction between a this compound-derived sensor and a metal ion can manifest as a change in color (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). nih.govnih.gov These platforms offer direct and often visual methods for ion detection.

A notable example involves a conjugated polymer incorporating 2,6-bis(2-thienyl)pyridine units, derived from the this compound scaffold. researchgate.net This polymer acts as a highly efficient and selective fluorescent sensor for palladium (Pd²⁺) ions. researchgate.netresearchgate.net The sensing mechanism is based on fluorescence quenching. In its native state, the polymer is fluorescent. Upon the addition of Pd²⁺, the metal ions coordinate with the 2,6-bis(2-thienyl)pyridine moieties. This interaction facilitates an efficient energy or electron transfer process from the excited polymer to the metal ion, which quenches the fluorescence. researchgate.net This "turn-off" response is highly selective for Pd²⁺ over other competing metal ions.

Table 1: Performance of a 2,6-bis(2-thienyl)pyridine-based Fluorescent Sensor for Pd²⁺

ParameterFindingReference
Target AnalytePalladium (Pd²⁺) researchgate.net
Sensing MechanismFluorescence Quenching researchgate.net
SelectivityHigh selectivity for Pd²⁺ over other metal ions researchgate.netresearchgate.net
Detection Limit10⁻⁶ M (for a related polymer system) researchgate.net

Photocatalytic Systems Based on Derivatives

The tunable electronic structure of materials derived from this compound makes them promising candidates for photocatalysis. In photocatalysis, a material (the photocatalyst) absorbs light to generate excited electronic states, which then drive chemical reactions, such as water splitting to produce hydrogen or the degradation of pollutants. mdpi.comacs.org

Derivatives of this compound, particularly conjugated microporous polymers (CMPs), have been investigated for visible-light-driven hydrogen evolution. researchgate.net The design of these photocatalytic systems leverages several key features of the pyridine-based structure. The nitrogen atom within the pyridine ring of the polymer skeleton can act as an active site, potentially lowering the energy barrier for the formation of key intermediates in the hydrogen evolution reaction (HER). researchgate.net

Furthermore, by creating donor-acceptor structures within the polymer, the efficiency of charge separation and transport can be enhanced, which is crucial for effective photocatalysis. researchgate.net The extended π-conjugation in these polymers allows for efficient light absorption across the visible spectrum. researchgate.net Iridium complexes incorporating 2-phenylpyridine (B120327) (ppy) ligands, a structure related to the core scaffold, are well-known photosensitizers used in photocatalytic systems due to their strong visible light absorption and stable, long-lived photoexcited states. chinesechemsoc.orgrsc.org These properties are essential for driving challenging chemical transformations.

Research into the photocatalytic degradation of halogenated aromatic pollutants using catalysts like magnetite has shown that the degradation often follows a mixed reduction-oxidation mechanism. nih.govbeilstein-journals.org The interaction between the pollutant molecule and the catalyst surface is a key step. nih.gov While not directly studying this compound derivatives, these studies highlight the potential for photocatalytic systems to dehalogenate brominated aromatic compounds, suggesting a possible application for degrading pollutants or modifying the functional scaffold itself under photocatalytic conditions. mdpi.comnih.govnih.gov

Table 2: Research Findings on Photocatalysis with Related Pyridine-Based Systems

SystemApplicationKey FindingReference
Pyridyl-Based Conjugated Microporous PolymersVisible Light-Driven Hydrogen EvolutionThe pyridinic nitrogen atoms can act as active sites, reducing the energy barrier for the hydrogen evolution reaction. researchgate.net
Ir(III) complexes with 2-phenylpyridine (ppy) ligandsPhotosensitizers for PhotocatalysisExhibit strong visible light absorption and long-lived excited states, enabling efficient energy transfer for chemical reactions. chinesechemsoc.orgrsc.org
Magnetite (Fe₃O₄) PhotocatalystDegradation of Brominated PhenolsDemonstrates high efficiency for degrading halogenated aromatic pollutants via a mixed reduction-oxidation mechanism. nih.govbeilstein-journals.org
Pyridine-3,5-dicarbonitrile derivativesPhotocatalysisCan promote the photocatalytic production of H₂ or H₂O₂ depending on the aggregate state. nih.gov

Coordination Chemistry and Metal Complexation of 2,6 Dibromo 4 Phenylpyridine Derivatives

Ligand Design and Chelation Properties

The design of ligands based on the 2,6-dibromo-4-phenylpyridine framework is a strategic process that leverages the reactivity of the C-Br bonds. The bromine atoms are excellent leaving groups for various cross-coupling reactions, enabling the introduction of a wide range of coordinating moieties.

A common strategy involves the substitution of the bromo groups with nitrogen-donor heterocycles, such as pyrazole (B372694) or imidazole. For instance, this compound can be reacted with pyrazole derivatives to yield terdentate ligands. acs.org These ligands, often referred to as 'pincer-type' ligands, can bind to a metal center in a tridentate fashion through the central pyridine (B92270) nitrogen and the two appended heterocyclic nitrogen atoms. acs.orgresearchgate.net The phenyl group at the 4-position can also be functionalized to modulate the electronic properties, solubility, or steric bulk of the ligand, which in turn influences the properties of the resulting metal complex. acs.org

Another approach involves the synthesis of bis(terpyridine) ligands, where the this compound core can be functionalized to link two terpyridine units. researchgate.net The chelation properties are highly dependent on the nature of the introduced coordinating groups. For example, ligands with flexible linkers can adapt to various coordination geometries, while rigid linkers lead to more predictable and well-defined structures. The introduction of specific functional groups can also create ligands capable of forming multi-stranded coordination polymers or discrete polynuclear complexes. nih.gov

A notable example is the synthesis of N,N,N¹,N¹-[2,6-bis(3'-aminomethyl-1'-pyrazolyl)-4-phenylpyridine]tetrakis(acetic acid) (BPTA). In this design, the phenyl group is introduced to the pyridine ring of a parent ligand to increase the molar absorption coefficient, enhancing the fluorescence properties of its terbium(III) chelate. acs.org The design allows the ligand to act as a powerful chelator for lanthanide ions, forming stable and highly fluorescent complexes. acs.org

Parent CompoundModificationResulting Ligand TypeChelation PropertyReference
2,6-dibromopyridine (B144722)Coupling with mono- or dimethoxyphenyl boronic acidC,N,C-pincer ligandsForms stable palladacycles and mercuracycles, enabling transmetalation to gold(III). nih.gov
2,6-dibromopyridineSubstitution with pyrazolyl groupsTridentate 'pincer' ligandsForms complexes with transition metals and lanthanides, with properties like luminescence and spin crossover. acs.orgresearchgate.net
4'-(4-bromophenyl)-2,2':6',2''-terpyridineFunctionalization at 4,4''-positions (-CN, -Me, -CO2Me)Substituted terpyridinesExpands utility of bis(terpyridine) metal connectivity for creating complex assemblies. researchgate.net
2,6-bis(pyrazol-1-yl)pyridineIntroduction of a phenyl group at the 4-position and further functionalizationPolyacid derivatives (e.g., BPTA)Acts as an effective chelator for Tb³⁺, yielding strongly fluorescent complexes. acs.org

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers using ligands derived from this compound typically involves the reaction of the designed ligand with a suitable metal salt in an appropriate solvent system. The choice of metal, ligand, and reaction conditions (e.g., temperature, pH, solvent) dictates the final structure of the assembly, which can range from discrete mononuclear complexes to one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net

For example, the reaction of 4′-phenyl-2,2′:6′,2″-terpyridine (Phterpy), a derivative where the bromo groups are replaced, with various metal chlorides such as CuCl₂, MnCl₂, and FeCl₃ yields a series of complexes. researchgate.net These reactions have produced five-coordinate [Cu(Phterpy)Cl₂] and [Mn(Phterpy)Cl₂] units, as well as six-coordinate [(Phterpy)ClMn(μ-Cl)₂MnCl(Phterpy)] and [Fe(Phterpy)₂] structures. researchgate.net

Coordination polymers are often synthesized under solvothermal or hydrothermal conditions. researchgate.netresearchgate.net These methods use elevated temperatures and pressures to increase the solubility of the reactants and promote the crystallization of the product. For instance, cadmium(II) coordination polymers have been synthesized using a flexible tripodal multicarboxylate ligand, where the reaction temperature was found to control the dimensionality of the resulting framework. researchgate.net Similarly, the reaction of copper(II) acetate (B1210297) with 4′-(4-alkyloxyphenyl)-3,2′:6′,3″-terpyridine ligands can lead to either single-stranded 1D polymers featuring {Cu₂(μ-OAc)₄} paddle-wheel units or more complex double-stranded 1D polymers with tetranuclear copper clusters. nih.gov

The synthesis process can be highly sensitive to subtle changes in the reaction environment. The choice of ancillary ligands, counter-ions, and even the solvent can lead to different structural outcomes. researchgate.net

LigandMetal SaltResulting Complex/PolymerSynthesis ConditionsReference
4′-phenyl-2,2′:6′,2″-terpyridine (Phterpy)CuCl₂, MnCl₂, FeCl₃[Cu(Phterpy)Cl₂], [Mn(Phterpy)Cl₂], [(Phterpy)ClMn(μ-Cl)₂MnCl(Phterpy)], [Fe(Phterpy)₂]Standard solution chemistry researchgate.net
4′-(4-alkyloxyphenyl)-3,2′:6′,3″-terpyridinesCu(OAc)₂·H₂O1D coordination polymers, e.g., [Cu₂(μ-OAc)₄(ligand)]nSolution chemistry nih.gov
2,6-di(methoxyphenyl)pyridines[Pd₃(OAc)₆], Hg(OAc)₂Palladium(II) and Mercury(II) pincer complexesCatalytic coupling followed by metalation nih.gov
4-phenylpyridine (B135609)K₂PtCl₄[PtCl₂(C₁₁H₉N)₂]·H₂OReflux in H₂O/EtOH, crystallization from DMF researchgate.net

Spectroscopic Characterization Methodologies for Complexes

A comprehensive suite of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of metal complexes derived from this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the complex. The coordination of the ligand to the metal center is often evidenced by shifts in the vibrational bands of the pyridine ring. New bands appearing in the low-frequency region can be assigned to the metal-ligand stretching vibrations (e.g., M-N). nanobioletters.comjocpr.com

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex. The spectra typically show intense bands arising from π-π* transitions within the aromatic ligand and lower energy bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. nanobioletters.comjocpr.com These data are crucial for understanding the photophysical properties of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is primarily used to characterize the ligand and to confirm its structure is maintained upon coordination, although significant shifts in the resonances of protons and carbons near the coordination site can be observed. researchgate.netbeilstein-journals.org

Other important characterization techniques include:

Elemental Analysis , which confirms the empirical formula of the synthesized compound. researchgate.netnanobioletters.com

Mass Spectrometry , which determines the molecular weight of the complex. beilstein-journals.org

Thermogravimetric Analysis (TGA) , which assesses the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) , which is used to confirm the phase purity of the bulk crystalline sample. nih.gov

TechniqueInformation ObtainedExample ApplicationReference
Single-Crystal X-ray Diffraction3D molecular structure, bond lengths/angles, coordination geometryDetermined the square-planar geometry of [PtCl₂(C₁₁H₉N)₂] and the five/six-coordinate geometry of Phterpy complexes. researchgate.netresearchgate.net
Infrared (IR) SpectroscopyFunctional groups, confirmation of coordination (M-N bonds)Observed shifts in pyridine ring vibrations and new bands for M-N stretching in Schiff base complexes. nanobioletters.comjocpr.com
UV-Visible SpectroscopyElectronic transitions (π-π*, MLCT, d-d)Characterized intraligand and MLCT transitions in copper(II) and nickel(II) Schiff base complexes. nanobioletters.comjocpr.com
NMR SpectroscopyLigand structure confirmationCharacterized 4'-(4-bromophenyl)-2,2':6',2''-terpyridine derivatives and their intermediates. researchgate.net
Thermogravimetric Analysis (TGA)Thermal stability, solvent contentUsed to analyze the stability of Cd(II) and other coordination polymers. researchgate.netresearchgate.net

Supramolecular Assembly and Network Formation

Beyond the coordination bonds that form the primary structure of the metal complexes, non-covalent interactions play a crucial role in organizing these individual units into higher-order supramolecular assemblies and extended networks. This aspect of crystal engineering is fundamental to controlling the solid-state architecture and, consequently, the material properties.

π-π Stacking is a dominant interaction in complexes derived from this compound due to the presence of multiple aromatic rings (the central pyridine and the phenyl group). These interactions occur between the electron-rich π-systems of adjacent ligands, leading to the formation of one-dimensional stacks or more complex layered structures. researchgate.net The self-assembly of 4′-phenyl-2,2′:6′,2″-terpyridine complexes of manganese, iron, and copper is significantly controlled by these π-π stacking interactions, which dictate the packing patterns in the crystal. researchgate.net

Hydrogen Bonding also plays a significant role, especially when the ligands are functionalized with hydrogen bond donors or acceptors, or when solvent molecules like water are incorporated into the crystal lattice. researchgate.netresearchgate.net These directional interactions can link adjacent complexes or coordination polymer chains to build robust two- or three-dimensional supramolecular networks.

The interplay of these non-covalent forces allows for the construction of intricate architectures. For example, in some coordination polymers, 1D chains or 2D sheets formed by coordination bonds are further linked by hydrogen bonds and π-π stacking to create a final 3D supramolecular structure. researchgate.net The rational design of ligands to control these weak interactions is a key challenge and opportunity in the development of functional materials based on these complexes. rsc.org

Theoretical and Computational Investigations of 2,6 Dibromo 4 Phenylpyridine and Its Derivatives

Electronic Structure Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic structure of molecules. For 2,6-dibromo-4-phenylpyridine and its derivatives, DFT calculations are crucial for understanding their reactivity, stability, and photophysical properties.

Research on halogenated phenylpyridines utilizes molecular modeling to gain insights into their unique electronic and reactive properties. nih.gov DFT calculations are frequently employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to predicting a molecule's chemical reactivity and its behavior in electronic applications. nih.govmdpi.com

For instance, in studies of related fluorinated phenylpyridines, HOMO-LUMO simulations have shown how electron density is distributed across the molecule. nih.gov The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comresearchgate.net A smaller energy gap can suggest higher reactivity. mdpi.com

Theoretical studies on various pyridine (B92270) derivatives demonstrate that DFT can predict these properties with reasonable accuracy. mdpi.comresearchgate.net For example, investigations into pyridine oximes as corrosion inhibitors used quantum chemical calculations to determine that a lower energy gap correlates with a stronger ability to adsorb onto a metal surface. mdpi.com Similarly, electronic structure investigations have been performed on complex derivatives, such as those incorporating dicyanocarbazolyl fragments, to understand their properties for applications in organic electronics. beilstein-journals.org

Table 1: Representative Electronic Properties of Pyridine Derivatives from DFT Calculations

Compound Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Key Finding
Pyridine Oxime Derivative (3POH) - - 1.706 Low energy gap suggests excellent adsorption and corrosion inhibition properties. mdpi.com
Pyridine Oxime Derivative (2POH) - - 3.431 Higher energy gap compared to 3POH, indicating lower reactivity. mdpi.com
Phenylamino-phenyl-triazole-thione - - 3.1 (Indirect) The upper valence band is mainly formed by S-p states, while the lower conduction band has C-p character. researchgate.net

This table presents representative data for related pyridine structures to illustrate the application of DFT calculations, as specific values for this compound were not available in the search results.

Reaction Mechanism Predictions and Computational Elucidation

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions. For derivatives of 2,6-dibromopyridine (B144722), theoretical studies can map out reaction pathways, identify transition states, and calculate energy barriers, providing a detailed picture of how transformations occur. researchgate.netrsc.org

A common and vital reaction for this class of compounds is the Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds. rsc.org For example, the synthesis of 2,6-diphenylpyridine (B1197909) from 2,6-dibromopyridine and phenylboronic acid is a classic application of this reaction. rsc.org Computational studies can model the catalytic cycle of such palladium-catalyzed reactions, clarifying the roles of the catalyst, substrates, and additives.

Beyond Suzuki couplings, other reactions have been computationally investigated. The Sonogashira coupling, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been used in the synthesis of sophisticated pyridine-3,5-carbonitrile derivatives. semanticscholar.org Theoretical models can help explain the regioselectivity and efficiency of such processes.

Furthermore, computational methods have been used to explore the C–H activation reactions of related molecules like 2-phenylpyridine (B120327). rsc.org DFT calculations can generate a complete energy profile of the catalytic cycle, identifying key intermediates and transition states. For a rhodium-catalyzed reaction of 2-phenylpyridine with 2H-azirine, computational analysis revealed the step-by-step mechanism, including the strain-releasing ring-opening of the azirine as a highly exergonic step. rsc.org These computational insights are often validated by experimental studies, which may be designed based on the theoretical predictions. rsc.org

Computational Spectroscopic Predictions and Validation

The prediction of spectroscopic data is a powerful application of computational chemistry, aiding in the structural characterization of newly synthesized compounds. chemrxiv.org Theoretical methods, particularly DFT, can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared directly with experimental results. kit.edunih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical simulations of vibrational spectra are well-established. chemrxiv.org In the harmonic approximation, frequencies are calculated from the optimized molecular geometry. chemrxiv.orgkit.edu These calculated frequencies often require a scaling factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. chemrxiv.org The resulting simulated spectrum can help assign specific absorption bands to particular vibrational modes of the molecule, such as C-Br stretches, aromatic C-H stretches, or pyridine ring deformations. kit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations are also widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can depend significantly on the choice of the DFT functional, the basis set, and the geometry used for the calculation. nih.gov Studies have shown that comparing the root mean square error (RMSE) between calculated and experimental shifts for a range of computational methods can identify the most reliable approach for a specific class of molecules. nih.gov For example, in a study on an azo-dye compound, the B97D and TPSSTPSS functionals were found to be among the most accurate for predicting chemical shifts. nih.gov Such predicted spectra are invaluable for confirming molecular structures, especially for complex molecules where experimental signal assignment can be ambiguous. nih.govdrugbank.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Related Pyridine Compounds

Compound Technique Characteristic Feature (Experimental) Characteristic Feature (Simulated/Predicted) Reference
2,6-Dibromo-4-cyanopyridine IR 2240–2260 cm⁻¹ (C≡N stretch) -
2,6-Dibromo-4-cyanopyridine IR 550–620 cm⁻¹ (C-Br stretch) -
2,6-dibromo-4-[(E)-2-phenylethenyl]phenol ¹H NMR - Predicted Spectrum Available drugbank.com
Pyridine IR 1357 cm⁻¹ & 3158 cm⁻¹ Varies with basis set (convergence observed with larger sets) kit.edu
2,4,6-Tris(4-bromophenyl)-3,5-difluoropyridine ¹H NMR δ 7.90, 7.67, 7.62, 7.42 ppm - nih.gov

This table provides examples of experimental and predicted spectroscopic data for related compounds to illustrate the principles of computational spectroscopy.

Conformation and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are fundamental to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms and their movements over time.

For molecules like this compound, which has a rotational degree of freedom between the phenyl and pyridine rings, conformational analysis can identify the most stable spatial orientations (conformers) and the energy barriers to rotation between them. Understanding the conformational landscape is crucial, as different conformers can exhibit different reactivity. researchgate.net

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms and molecules over a period of time. mdpi.com MD simulations have been used to study the adsorption of pyridine derivatives on surfaces, such as iron, to understand their mechanism as corrosion inhibitors. mdpi.com These simulations can reveal the preferred orientation of the molecule on the surface (e.g., parallel or perpendicular) and the nature of the interactions involved. mdpi.com Such studies on pyridine oximes have shown that both neutral and protonated forms tend to adopt a nearly parallel adsorption mode on an Fe(110) surface. mdpi.com This detailed insight into the molecule-surface interaction at an atomic level is difficult to obtain through experimental means alone.

Analytical Methodologies for 2,6 Dibromo 4 Phenylpyridine and Its Derivatives

Chromatographic Separation Techniques (e.g., Flash Chromatography, HPLC)

Chromatographic methods are essential for the purification and purity assessment of 2,6-dibromo-4-phenylpyridine. The choice between flash chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale and purpose of the separation—preparative purification or analytical purity determination.

Flash Chromatography

Flash chromatography is a rapid and efficient method for the preparative purification of this compound from reaction mixtures and byproducts. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase, which is a solvent or a mixture of solvents, pushed through the column with moderate pressure. For a compound like this compound, which possesses moderate polarity, a typical stationary phase would be silica gel. The mobile phase is often a gradient system of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The progress of the purification is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the desired product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to determine the purity of this compound and can also be scaled for preparative purification. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of molecule. In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

A suitable method for analyzing this compound would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The phenyl group and the pyridine (B92270) ring contribute to the compound's retention on the non-polar column. The presence of two bromine atoms also influences its retention characteristics. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Phenylpyridine Derivatives
ParameterCondition
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile and Water with Formic Acid
DetectionUV Spectrophotometry
ApplicationPurity assessment and preparative separation

Spectroscopic Characterization Methodologies (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural analysis of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group and the pyridine ring. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.4-7.8 ppm). The two equivalent protons on the pyridine ring (at positions 3 and 5) would appear as a singlet further downfield due to the deshielding effect of the adjacent bromine atoms and the nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The spectrum would show characteristic signals for the ipso-carbon of the phenyl group, the ortho-, meta-, and para-carbons, as well as the distinct signals for the carbon atoms of the pyridine ring. The carbons bonded to the bromine atoms (C2 and C6) would appear at a characteristic chemical shift, while the carbon attached to the phenyl group (C4) and the carbons adjacent to it (C3 and C5) would also be clearly distinguishable.

Table 2: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)Signal Description
¹H (Pyridine H-3, H-5)> 7.5Singlet
¹H (Phenyl Protons)7.4-7.8Multiplet
¹³C (Pyridine C-2, C-6)~140-145Carbon attached to Bromine
¹³C (Pyridine C-4)~150-155Carbon attached to Phenyl group

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of this compound. The exact mass of the compound (C₁₁H₇Br₂N) is 310.8945 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic M, M+2, and M+4 isotopic pattern with an intensity ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

X-ray Crystallographic Analysis for Structural Elucidation

The process involves growing a single crystal of high quality from a purified sample of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the intensities and angles of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of all atoms in the molecule can be determined.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures, such as 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine, reveals important structural parameters. For this compound, a crystallographic analysis would be expected to reveal:

The planarity of the pyridine ring.

The dihedral angle between the pyridine ring and the phenyl ring, which indicates the degree of twist between the two aromatic systems.

The precise C-Br, C-N, and C-C bond lengths and angles, which can be compared with theoretical values.

Information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern how the molecules pack in the crystal lattice.

Table 3: Information Obtainable from X-ray Crystallographic Analysis
Structural InformationSignificance
Bond Lengths and AnglesConfirms the covalent structure and bonding.
Torsion/Dihedral AnglesDefines the 3D conformation of the molecule.
Crystal PackingReveals intermolecular forces and solid-state organization.
Absolute ConfigurationDetermines the stereochemistry of chiral molecules.

Future Research Directions and Emerging Applications

Green Chemistry Approaches in Synthesis

The future synthesis of 2,6-Dibromo-4-phenylpyridine and its derivatives is increasingly guided by the principles of green chemistry, aiming to develop more sustainable and environmentally friendly processes. Research is moving away from traditional methods that often rely on hazardous solvents and harsh conditions.

Key green approaches being explored include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation. beilstein-journals.orgmdpi.comacs.orgbeilstein-journals.org This technology is being applied to various pyridine (B92270) syntheses, including multicomponent reactions that construct the pyridine ring in a single step. beilstein-journals.orgbeilstein-journals.org The use of microwave reactors can significantly improve the energy efficiency of synthetic protocols. beilstein-journals.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and eliminates the environmental impact associated with volatile organic compounds (VOCs). rsc.orgrsc.orgmdpi.com Solventless aldol (B89426) condensation and Michael addition reactions have been shown to efficiently produce precursors for pyridine synthesis. rsc.org

Aqueous and Green Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Protocols for Suzuki-Miyaura cross-coupling reactions, a key method for functionalizing dibromopyridines, have been successfully developed in water, sometimes using natural sources like banana extract as the medium. rsc.orgrsc.org Inexpensive and less toxic alcohol solvents are also being used as alternatives to traditional harmful solvents for these coupling reactions. nih.gov

Alternative Catalysts: While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and toxicity are drawbacks. wikipedia.org Research into using more abundant and less toxic metals like nickel as catalysts for Suzuki-Miyaura couplings is a promising area that aligns with green chemistry principles. nih.gov

Table 1: Overview of Green Chemistry Strategies in Pyridine Synthesis
Green ApproachDescriptionAdvantagesRelevant Research Focus
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions.Faster reaction rates, higher yields, reduced energy consumption. beilstein-journals.orgOne-pot multicomponent synthesis of substituted pyridines. acs.orgbeilstein-journals.org
Solvent-Free ConditionsReactions are conducted in the absence of a solvent.Eliminates solvent waste, reduces environmental impact, simplifies purification. rsc.orgrsc.orgmdpi.comDomino reactions and cyclization to form pyridine rings. rsc.orgacs.org
Aqueous MediaUses water as the reaction solvent.Non-toxic, non-flammable, inexpensive, and environmentally benign. researchgate.netLigand-free Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org
Alternative CatalysisEmploys less toxic and more abundant metal catalysts.Lower cost, reduced toxicity, increased sustainability. nih.govNickel-catalyzed Suzuki-Miyaura couplings. nih.gov

Advanced Functional Materials with Tunable Optoelectronic Responses

The rigid, conjugated structure of the 2,6-disubstituted pyridine scaffold makes it an excellent candidate for the development of advanced functional materials with tailored optical and electronic properties. nih.gov By strategically replacing the bromine atoms of this compound with various functional groups, researchers can fine-tune the material's performance for specific applications.

A significant area of application is in Organic Light-Emitting Diodes (OLEDs). The phenylpyridine core can be incorporated into emitter or host materials. Pyrimidine (B1678525) derivatives, which share electronic characteristics with pyridines, are known to be strong electron acceptors, a useful property for creating materials for electron transport layers in OLEDs. mdpi.com By attaching electron-donating groups to the pyridine scaffold, a "push-pull" system can be created, which is a common design strategy for tuning the emission color of fluorescent molecules from blue to red. gdut.edu.cn Research has shown that derivatives of 2-pyridone can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. acs.org

Furthermore, the inherent fluorescence of functionalized 2,6-disubstituted pyridines can be exploited for developing sensors. The introduction of specific binding motifs, such as ureas or sulfonamides, onto the pyridine backbone can create receptors that show a distinct change in fluorescence upon binding to anions like chloride. nih.gov This tunability allows for the rational design of sensors for specific targets. nih.gov

Table 2: Influence of Functionalization on Optoelectronic Properties
ApplicationDesign StrategyResulting PropertyExample Functional Groups
OLED EmittersCreating donor-acceptor ("push-pull") structures. gdut.edu.cnTunable fluorescence emission across the visible spectrum (blue to red). gdut.edu.cnTriphenylamino (donor) and pyrimidine (acceptor) moieties. mdpi.com
OLED Host MaterialsIncorporating bulky, thermally stable groups.High thermal stability and wide band gaps suitable for blue OLEDs. khu.ac.krAnthracene-dibenzofuran derivatives. khu.ac.kr
Fluorescent SensorsAttaching anion-binding motifs to the pyridine scaffold. nih.govChanges in fluorescence intensity or color upon binding to a target anion. nih.govUrea or sulfonamide groups for anion recognition. nih.gov
TADF MaterialsUsing donor groups like 9,9-dimethyl-9,10-dihydroacridine (B1200822). acs.orgEnhanced efficiency in OLEDs through harvesting of triplet excitons. acs.org9,9-dimethyl-9,10-dihydroacridine, phenothiazine. acs.org

Mechanistic Insights into Reactivity and Derivatization

A deep understanding of the reactivity of this compound is crucial for its effective use in synthesis. The two bromine atoms at the 2 and 6 positions are the primary sites for derivatization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgnih.gov

The generally accepted mechanism for these reactions involves a catalytic cycle with three key steps: libretexts.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the C-Br bond of the pyridine ring, inserting itself to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the bromide. researchgate.net

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. wikipedia.orglibretexts.org

Future research will likely focus on achieving selective functionalization. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the phenyl group, affects the reactivity of the two bromine atoms. While they are chemically similar, subtle differences could potentially be exploited to allow for the stepwise, selective replacement of one bromine atom followed by the other. This would open avenues for creating unsymmetrically substituted 2,6-diarylpyridines. Studies on related 2,6-dibromopyridinium salts have shown that the bromine at the 2-position can be selectively replaced by a nucleophile, indicating the potential for controlled reactivity. researchgate.net

Interdisciplinary Research Avenues in Nanoscience and Advanced Catalysis

The structural and electronic properties of this compound make it a promising candidate for interdisciplinary research, particularly in nanoscience and advanced catalysis.

Advanced Catalysis: Derivatives of this compound are excellent ligands for creating transition metal complexes. wikipedia.org The pyridine nitrogen and potentially other donor atoms introduced by replacing the bromines can coordinate to metal centers like palladium, ruthenium, or iridium. acs.orgresearchgate.net The electronic properties of the ligand, which can be tuned by the substituents at the 2 and 6 positions, can influence the catalytic activity of the metal center. nih.gov For instance, palladium(II) complexes with functionalized pyridine ligands have been shown to be effective pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netnih.gov The design of new ligands derived from this compound could lead to catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations.

Nanoscience: In nanoscience, molecules like this compound can serve as building blocks for creating functional nanostructures. Pyridine-containing ligands have been used to functionalize the surface of magnetic iron oxide (Fe₃O₄) nanoparticles. researchgate.netnih.gov This surface modification can be used to create novel sorbents for the selective capture and determination of metal ions like lead and cadmium. researchgate.netnih.gov By starting with this compound, it is possible to synthesize more complex ligands in situ on the nanoparticle surface, creating tailored materials for sensing, separation, or catalytic applications. Furthermore, the rigid and planar nature of the phenylpyridine core could be exploited in the bottom-up synthesis of larger, well-defined molecular architectures and self-assembled monolayers on surfaces.

Q & A

Q. What are the common synthetic routes for preparing 2,6-Dibromo-4-phenylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution or cross-coupling reactions. For example, bromination of 4-phenylpyridine derivatives using bromine or NBS (N-bromosuccinimide) in a halogenated solvent (e.g., CCl₄) under reflux can yield dibrominated products. Optimization involves controlling stoichiometry (e.g., 2.2 equivalents of Br₂ per equivalent of starting material) and reaction time (6–12 hours) to minimize over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound . Characterization by 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ ~8.0–8.5 ppm for aromatic protons) and mass spectrometry (e.g., m/z 328 [M⁺]) confirms purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹) with 1H^1 \text{H} NMR for aromatic proton environments. For advanced validation, 13C^{13} \text{C} NMR detects deshielded carbons adjacent to bromine atoms (δ ~120–140 ppm). X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, confirming the planar pyridine ring and bromine substitution patterns. Mercury software can visualize crystal packing and intermolecular interactions (e.g., halogen bonding) .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 2,6-positions. For example, coupling with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C yields tetra-substituted pyridines for kinase inhibitor development. Biological screening (e.g., IC₅₀ assays) against cancer cell lines (e.g., MCF-7) can identify lead compounds .

Q. How can researchers mitigate hazards during the synthesis of this compound?

  • Methodological Answer : Bromination reactions require strict control of exothermic conditions (use ice baths for reagent addition). Work under fume hoods with PPE (gloves, goggles) to avoid exposure to Br₂ vapors. Waste brominated solvents must be neutralized with Na₂S₂O₃ before disposal. Monitor reactions via TLC (silica plates, UV visualization) to minimize excess reagent use .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**) calculates HOMO-LUMO gaps and electrostatic potentials. Software like Gaussian or ORCA models charge distribution, revealing electron-withdrawing effects of bromine atoms. Compare computational results with experimental UV-Vis spectra (λmax ~270–300 nm in acetonitrile) to validate accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles for this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to collect high-resolution data. Refine structures via SHELXL, applying anisotropic displacement parameters. Compare C-Br bond lengths (expected ~1.89–1.92 Å) and Br-C-C angles (~120°) across derivatives. Mercury’s packing similarity tool identifies polymorphic variations, while Hirshfeld surface analysis quantifies intermolecular interactions influencing geometry .

Q. What strategies optimize regioselectivity in derivatizing this compound for asymmetric catalysis?

  • Methodological Answer : Introduce chiral ligands (e.g., BINAP) during cross-coupling to control stereochemistry. For example, asymmetric Heck reactions with acrylates under Pd(OAc)₂ catalysis (1 mol%) in DMF at 100°C yield enantiomerically pure products. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .

Q. How do solvent effects influence the photophysical properties of this compound-based materials?

  • Methodological Answer : Conduct time-dependent DFT (TD-DFT) calculations with polarizable continuum models (PCM) for solvents (e.g., toluene vs. DMSO). Experimentally, measure fluorescence quantum yields (Φ) using integrating spheres and compare with computed transition dipole moments. Solvatochromic shifts in emission spectra (Δλ ~20–30 nm) correlate with solvent polarity .

Q. What analytical techniques detect trace impurities in this compound batches?

  • Methodological Answer : Use LC-MS (C18 column, 0.1% formic acid in water/acetonitrile) to identify byproducts (e.g., mono-brominated intermediates). Quantify impurities via 1H^1 \text{H} NMR with internal standards (e.g., 1,3,5-trimethoxybenzene). For halogenated contaminants, GC-ECD (electron capture detection) offers ppb-level sensitivity .

Q. How can researchers reconcile conflicting biological activity data for this compound analogs?

  • Methodological Answer :
    Re-evaluate assay conditions (e.g., cell line viability, serum concentration). Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Molecular docking (AutoDock Vina) identifies binding pose variations in target proteins (e.g., EGFR kinase). Validate via SPR (surface plasmon resonance) to measure binding kinetics (Kd values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.